Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate
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Overview
Description
Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a hexanoate chain, and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate typically involves a multi-step process One common method starts with the esterification of hexanoic acid with methanol to form methyl hexanoateThe final step involves the sulfonylation of the benzene ring using 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis, releasing the active hexanoate moiety. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-{2-[(4-chlorobenzene-1-sulfonyl)oxy]ethoxy}hexanoate
- Methyl 6-{2-[(4-nitrobenzene-1-sulfonyl)oxy]ethoxy}hexanoate
- Methyl 6-{2-[(4-methoxybenzene-1-sulfonyl)oxy]ethoxy}hexanoate
Uniqueness
Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate is unique due to the presence of the 4-methylbenzenesulfonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the benzene ring .
Properties
CAS No. |
919528-35-1 |
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Molecular Formula |
C16H24O6S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 6-[2-(4-methylphenyl)sulfonyloxyethoxy]hexanoate |
InChI |
InChI=1S/C16H24O6S/c1-14-7-9-15(10-8-14)23(18,19)22-13-12-21-11-5-3-4-6-16(17)20-2/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
HVQJOQSPRPDODU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCCCC(=O)OC |
Origin of Product |
United States |
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